Solasodine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

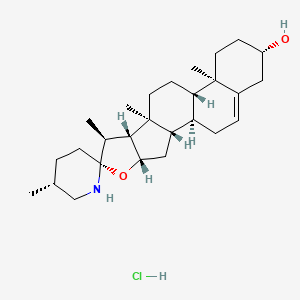

2D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h5,16-17,19-24,28-29H,6-15H2,1-4H3;1H/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRSOTGLOHUAGA-XBODYBRHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6106-33-8 |

Source

|

| Record name | Solasodine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solasodine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SOLASODINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DJQ24HTGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solasodine Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solasodine, a steroidal alkaloid aglycone derived from plants of the Solanum genus, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. This document provides an in-depth technical overview of the molecular pathways through which solasodine and its glycosides exert their cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. Key mechanisms include the induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at the G1/S or G2/M phase, and the targeted inhibition of critical oncogenic signaling cascades such as PI3K/AKT/β-catenin, Hedgehog/Gli1, and NF-κB. Furthermore, solasodine demonstrates potential in overcoming multi-drug resistance and suppressing cancer cell metastasis by modulating matrix metalloproteinases and key regulatory molecules. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a comprehensive resource for the oncology research and drug development community.

Core Anti-Cancer Mechanisms

Solasodine's efficacy against various cancers stems from its ability to intervene in several core processes essential for tumor growth and survival. Its primary mechanisms are the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).

Induction of Apoptosis

Solasodine is a robust inducer of apoptosis in a wide range of cancer cell lines.[1][2] It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to execute programmed cell death.

The primary mechanism involves modulating the Bcl-2 family of proteins. Solasodine treatment leads to a dose-dependent increase in the expression of pro-apoptotic proteins Bax and Bak, while simultaneously decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl.[1][3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[3] This event triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[1][3] Solasodine also promotes the cleavage of caspase-8, suggesting an engagement of the extrinsic pathway.[1] The activation of caspase-3 culminates in the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[1]

Cell Cycle Arrest

Solasodine disrupts the normal progression of the cell cycle, forcing cancer cells into a state of arrest, which prevents their division. The specific phase of arrest appears to be cell-type dependent.

-

G2/M Phase Arrest: In colorectal cancer and certain multi-drug resistant cell lines, solasodine treatment leads to a dose-dependent accumulation of cells in the G2/M phase.[1][5][6]

-

G1/S Phase Arrest: In MCF-7 breast cancer cells, solasodine induces G1 arrest, characterized by an increased percentage of cells in the G1 phase and a corresponding decrease in the S phase.[7] This is associated with the downregulation of Cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitor p27.[4][8]

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| MCF-7 | Control | - | - | - | [7] |

| 25 µg/mL Solasodine (24h) | 45.0 | - | - | [7] | |

| 25 µg/mL Solasodine (48h) | 55.8 | - | - | [7] | |

| 25 µg/mL Solasodine (72h) | 64.0 | - | - | [7] | |

| 100 µg/mL Solasodine (24h) | 55.0 | 23.1 | - | [7] | |

| HCT116 | Control | 51.27 | 37.15 | 11.58 | [1] |

| 40 µmol/L Solasodine (48h) | 46.21 | 28.53 | 25.26 | [1] | |

| 80 µmol/L Solasodine (48h) | 39.88 | 21.49 | 38.63 | [1] | |

| HT-29 | Control | 56.41 | 30.22 | 13.37 | [1] |

| 40 µmol/L Solasodine (48h) | 50.15 | 22.68 | 27.17 | [1] | |

| 80 µmol/L Solasodine (48h) | 43.26 | 16.55 | 40.19 | [1] |

Table 1: Effect of Solasodine on Cell Cycle Distribution in Various Cancer Cell Lines.

Molecular Targets and Signaling Pathways

Solasodine exerts its anti-cancer effects by modulating several key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/AKT/GSK-3β/β-catenin Pathway

The PI3K/AKT pathway is a central node for cell growth, proliferation, and survival. In colorectal cancer cells, solasodine has been shown to prominently downregulate the phosphorylation of PI3K and AKT.[1] This inhibition has downstream consequences, including the modulation of Glycogen Synthase Kinase-3β (GSK-3β) and β-catenin.[1] By suppressing this axis, solasodine effectively curtails the pro-survival and proliferative signals that drive colorectal cancer growth.[1]

Targeting the Hedgehog (Hh)/Gli1 Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly reactivated in many cancers, particularly in cancer stem-like cells (CSCs). Solasodine has been identified as a direct inhibitor of the Hh pathway.[9] Computational and experimental studies show that solasodine binds with high affinity to the zinc finger domain of Gli1, the terminal transcriptional effector of the pathway.[9] This interaction blocks the nuclear translocation of Gli1, thereby preventing the transcription of its target genes, which are involved in proliferation (Cyclin D1) and apoptosis resistance (Bcl-2).[9][10] This mechanism is particularly relevant to its action against breast and gastric cancer cells.[9][10]

Overcoming Multi-Drug Resistance via NF-κB

Multi-drug resistance (MDR) is a major obstacle in chemotherapy. A key mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which is often regulated by the NF-κB signaling pathway. Solasodine has been shown to overcome P-gp-mediated MDR.[5] It achieves this by significantly inhibiting the nuclear translocation of the NF-κB-p65 subunit.[5] This suppression leads to the downregulation of P-gp expression, allowing chemotherapeutic drugs like doxorubicin to accumulate within the cancer cells, thereby restoring their cytotoxic efficacy.[5]

References

- 1. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Solasodine suppress MCF7 breast cancer stem-like cells via targeting Hedgehog/Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solasodine Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasodine, a steroidal alkaloid primarily sourced from plants of the Solanaceae family, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides an in-depth overview of the current understanding of solasodine's anti-inflammatory effects, with a focus on its mechanisms of action, supported by quantitative data from preclinical studies. The document details the experimental protocols utilized in key in vivo and in vitro investigations and presents visual representations of the involved signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of solasodine hydrochloride as a potential therapeutic agent for inflammatory disorders.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of debilitating diseases, including arthritis, asthma, and inflammatory bowel disease. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the need for novel therapeutic agents.

Solasodine, a nitrogen-containing steroid aglycone, has been the subject of numerous pharmacological studies. This document specifically focuses on the anti-inflammatory properties of solasodine, with the understanding that in many research contexts, the hydrochloride salt is utilized to enhance solubility and bioavailability. While many studies refer to "solasodine," the findings are considered relevant to the potential therapeutic application of its hydrochloride form.

In Vivo Anti-Inflammatory Activity

In vivo studies have consistently demonstrated the anti-inflammatory efficacy of solasodine in various animal models. The most commonly employed model is the carrageenan-induced paw edema in rats, a well-established assay for acute inflammation.

Carrageenan-Induced Paw Edema in Rats

Solasodine has been shown to exert a dose-dependent inhibitory effect on carrageenan-induced paw edema.[1][2] The administration of solasodine at varying doses has resulted in a significant reduction in paw volume compared to control groups.[1][2]

Table 1: Effect of Solasodine on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| Solasodine | 5 | 3 hours | Data not specified | [1][2] |

| Solasodine | 30 | 3 hours | Data not specified | [1][2] |

| Solasodine | 75 | 3 hours | Significant inhibition | [1][2] |

| Indomethacin (Standard) | 10 | 3 hours | Similar to 75 mg/kg Solasodine | [1][2] |

| Solasodine (Transdermal Patch) | Not specified | 4 hours | 57.1% | [3] |

| Indomethacin (Standard) | Not specified | 4 hours | 52.3% | [3] |

Other In Vivo Models

Beyond the carrageenan model, solasodine has shown efficacy in other models of inflammation:

-

Arachidonic Acid-Induced Paw Edema: At a dose of 75 mg/kg, solasodine inhibited paw edema induced by arachidonic acid, suggesting a mechanism involving the inhibition of eicosanoid synthesis.[1][2]

-

Tetradecanoyl-Phorbol 13-Acetate (TPA)-Induced Ear Inflammation: Topical application of solasodine significantly reduced ear inflammation, demonstrating its potential for topical anti-inflammatory applications.[1][2]

-

Adjuvant-Induced Arthritis: In a model of chronic inflammation, solasodine at 75 mg/kg significantly inhibited paw edema.[1][2]

In Vitro Anti-Inflammatory Activity

In vitro assays provide further insight into the cellular and molecular mechanisms underlying solasodine's anti-inflammatory effects.

Membrane Stabilization

The stabilization of lysosomal membranes is a key mechanism for preventing the release of pro-inflammatory enzymes. Solasodine has been evaluated for its ability to stabilize red blood cell membranes, an indicator of anti-inflammatory activity.

Table 2: In Vitro Anti-Inflammatory Activity of Solasodine

| Assay | Concentration | % Inhibition / IC50 | Reference |

| Heat-Induced Hemolysis | 250 µg/mL | 89.5% inhibition | [4] |

Inhibition of Pro-Inflammatory Mediators

Solasodine has been shown to modulate the production of key pro-inflammatory cytokines in various cell-based assays. While specific IC50 values for cytokine inhibition are not consistently reported in the literature, studies have demonstrated a reduction in the levels of TNF-α, IL-1β, IL-4, and IL-5 upon treatment with solasodine.[5]

Mechanism of Action

The anti-inflammatory effects of solasodine are attributed to its modulation of several key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. Studies suggest that solasodine's anti-inflammatory activity is at least partly due to the inhibition of both the COX and 5-LOX pathways.[1][2] Specific IC50 values for solasodine against COX-1, COX-2, and 5-LOX are not yet well-documented in publicly available literature.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. Solasodine has been shown to inhibit the NF-κB signaling pathway. A key mechanism is the inhibition of the nuclear translocation of the p65 subunit of NF-κB, which prevents it from binding to DNA and initiating the transcription of inflammatory genes.[6] This inhibition is thought to be a central component of its anti-inflammatory and other pharmacological effects.

Figure 1: Proposed mechanism of solasodine's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also involved in regulating inflammatory responses. While the precise role of solasodine in modulating these pathways is still under investigation, some evidence suggests its involvement. Further research is needed to elucidate the specific effects of solasodine on the phosphorylation and activation of p38, JNK, and ERK in inflammatory conditions.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. While some natural compounds have been shown to inhibit the NLRP3 inflammasome, the direct effect of solasodine on this complex is an area that requires further investigation.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on solasodine's anti-inflammatory activity.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

Workflow Diagram:

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

-

Animals: Male or female Wistar rats weighing 150-200g are used. They are housed in standard laboratory conditions and acclimatized for at least one week before the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

-

Control group (vehicle, e.g., saline with 0.5% Tween 80)

-

Standard group (e.g., Indomethacin, 10 mg/kg)

-

Test groups (this compound at various doses, e.g., 5, 30, 75 mg/kg) The test compounds are administered orally or intraperitoneally.

-

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is then calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro: Heat-Induced Hemolysis Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of its anti-inflammatory potential.

Workflow Diagram:

Figure 3: Experimental workflow for the heat-induced hemolysis assay.

Detailed Steps:

-

Preparation of Red Blood Cell (RBC) Suspension: Fresh human blood is collected and mixed with an anticoagulant. The blood is centrifuged, and the packed red blood cells are washed three times with isotonic saline. A 10% (v/v) suspension of RBCs is prepared in isotonic saline.

-

Reaction Mixture: The reaction mixture consists of 1 mL of the RBC suspension and 1 mL of solasodine solution at various concentrations (e.g., 100, 250, 500 µg/mL). A control is prepared with 1 mL of RBC suspension and 1 mL of isotonic saline.

-

Induction of Hemolysis: The reaction mixtures are incubated in a water bath at 56°C for 30 minutes.

-

Measurement: After incubation, the tubes are cooled and centrifuged. The absorbance of the supernatant is measured spectrophotometrically at 560 nm.

-

Data Analysis: The percentage inhibition of hemolysis is calculated using the following formula: % Inhibition = [(Ac - At) / Ac] x 100 Where Ac is the absorbance of the control, and At is the absorbance of the test sample.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory enzymes (COX and 5-LOX) and the modulation of critical signaling pathways, most notably the NF-κB pathway. The in vivo and in vitro studies provide a solid foundation for its potential development as a novel anti-inflammatory drug.

However, further research is required to fully elucidate its therapeutic potential. Specifically, future studies should focus on:

-

Determining the precise IC50 values of solasodine for COX-1, COX-2, and 5-LOX to better understand its selectivity and potential for reduced side effects.

-

Conducting comprehensive dose-response studies to quantify the inhibition of a wider range of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in relevant cell types.

-

Elucidating the detailed molecular interactions of solasodine with the components of the MAPK and NLRP3 inflammasome pathways.

-

Performing pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.

-

Conducting long-term toxicity and safety studies in animal models.

References

- 1. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Survey of solasodine-type glycoalkaloids by western blotting and ELISA using anti-solamargine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Solasodine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasodine hydrochloride, a steroidal alkaloid primarily isolated from plants of the Solanaceae family, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its anti-cancer, neuroprotective, and anti-inflammatory activities. The document details its mechanisms of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Pharmacological Properties and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, with its anti-neoplastic properties being the most extensively studied.[2][3][4] It has demonstrated efficacy against a range of cancer cell lines, including colorectal, breast, pancreatic, and ovarian cancers.[5][6][7] The primary mechanisms underlying its anti-cancer effects include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6]

Anti-Cancer Activity

Apoptosis Induction: this compound triggers programmed cell death in cancer cells through the modulation of multiple signaling pathways:

-

AKT/GSK-3β/β-catenin Pathway: In colorectal cancer, solasodine suppresses the AKT/GSK-3β/β-catenin signaling pathway. This leads to a downregulation of anti-apoptotic proteins and an increase in pro-apoptotic proteins, ultimately culminating in a caspase-cascade reaction and apoptosis.[5]

-

p53-MDM2 Pathway: Solasodine can induce apoptosis by inhibiting the p53-MDM2 complex, leading to the stabilization and activation of the tumor suppressor protein p53.[1]

-

Hedgehog/Gli1 Pathway: In breast cancer stem-like cells, solasodine has been shown to directly suppress the Hedgehog/Gli1 signaling pathway, which is crucial for cancer stem cell self-renewal and survival.[8]

-

Mitochondrial Pathway: It can induce the release of Cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade (caspase-9 and caspase-3), leading to apoptosis in pancreatic cancer cells.[7]

Cell Cycle Arrest: Studies have shown that solasodine can arrest the cell cycle at the G2/M phase in breast cancer cells, thereby inhibiting their proliferation.[6]

Anti-Metastatic and Anti-Invasive Effects: Solasodine has been observed to impede the motility of colorectal cancer cells by downregulating matrix metalloproteinases (MMPs).[5] It also suppresses the migration and invasion of ovarian cancer cells.

Overcoming Multidrug Resistance: Solasodine has been found to target the NF-κB signaling pathway to overcome P-glycoprotein-mediated multidrug resistance in cancer cells, suggesting its potential as a chemosensitizing agent.[9]

Neuroprotective and CNS Depressant Activities

This compound exhibits neuroprotective effects, potentially through its antioxidant properties.[2] It has been shown to have anticonvulsant and central nervous system (CNS) depressant activities.[1]

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various experimental models.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cytotoxicity of Solasodine

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HCT116 | Colorectal Cancer | 39.43 µmol/L | 48 h | [5] |

| HT-29 | Colorectal Cancer | 44.56 µmol/L | 48 h | [5] |

| SW480 | Colorectal Cancer | 50.09 µmol/L | 48 h | [5] |

Table 2: In Vivo Efficacy and Dosage

| Animal Model | Cancer Type/Condition | Dosage | Route of Administration | Observed Effect | Reference |

| HCT116 Xenograft Mice | Colorectal Cancer | 30 mg/kg and 50 mg/kg | Intraperitoneal | Slower tumor growth | [10] |

| Rats | Ischemia/Reperfusion Injury | 100 and 200 mg/kg | Oral | Neuroprotection | [2] |

| Dogs | Antiandrogenic Study | 80 mg/kg/day for 30 days | Oral | Decreased epithelial cell height of cauda epididymides | [11] |

Table 3: Pharmacokinetic and Toxicological Data

| Parameter | Value | Species | Route of Administration | Reference |

| Absolute Bioavailability | 1.28% | Mice | Oral | [12] |

| LD50 | 1500 mg/kg | Rats | Intraperitoneal | [4] |

| LD50 | 2000 mg/kg | Rats | Oral | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HT-29, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve solasodine, e.g., DMSO).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are live cells.

-

Annexin V-positive and PI-negative cells are early apoptotic cells.

-

Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.

-

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AKT, p-AKT, β-catenin, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Preparation: Harvest cancer cells (e.g., HCT116) during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel.

-

Animal Model: Use immunodeficient mice (e.g., nude mice or SCID mice).

-

Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group should receive the vehicle.

-

Endpoint: Continue the treatment for a specified period. Monitor the body weight and general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, or RT-qPCR).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the AKT/GSK-3β/β-catenin pathway.

Caption: p53-dependent apoptotic pathway induced by this compound.

Caption: Inhibition of the Hedgehog/Gli1 signaling pathway by this compound.

Caption: A generalized experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the field of oncology. Its multifaceted mechanism of action, involving the induction of apoptosis through various signaling pathways, inhibition of metastasis, and the ability to overcome multidrug resistance, makes it an attractive candidate for further drug development. The neuroprotective and anti-inflammatory properties of solasodine also warrant further investigation for their potential applications in other disease areas.

Future research should focus on comprehensive preclinical studies to further elucidate its pharmacokinetic and pharmacodynamic profiles, as well as long-term toxicity. Structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible clinical benefits for patients. This technical guide provides a solid foundation for researchers to build upon as they continue to explore the full therapeutic potential of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Solasodine protects rat brain against ischemia/reperfusion injury through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solasodine - Wikipedia [en.wikipedia.org]

- 5. sudps.org [sudps.org]

- 6. Pharmacokinetics, oral bioavailability and metabolic analysis of solasodine in mice by dried blood spot LC-MS/MS and UHPLC-Q-Exactive MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. The naturally occurring steroid solasodine induces neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of Solasodine from Solanum species

An In-depth Technical Guide on the Biological Activities of Solasodine from Solanum Species

Introduction

Solasodine is a steroidal alkaloid aglycone that is predominantly found in plants of the Solanum genus, a member of the Solanaceae family.[1][2] Structurally, it possesses a C27 cholestane skeleton and serves as a crucial precursor in the pharmaceutical industry for the synthesis of a wide range of steroidal drugs, including corticosteroids, anabolic steroids, and oral contraceptives.[1][2] Beyond its role as a synthetic precursor, solasodine itself exhibits a broad spectrum of potent biological activities. These include anticancer, anti-inflammatory, hepatoprotective, neuroprotective, antimicrobial, and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the biological activities of solasodine, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Extraction and Isolation from Solanum Species

The isolation of solasodine from plant material typically involves extraction of its glycoside forms (e.g., solasonine, solamargine) followed by acid hydrolysis to cleave the sugar moieties and yield the aglycone.

General Experimental Protocol: Extraction and Hydrolysis

A common method involves a one-step process of concomitant extraction and hydrolysis, which simplifies the procedure and improves yield.[3]

-

Plant Material Preparation : Fresh or dried and finely ground parts of the Solanum plant (e.g., fruits, leaves) are used.[3][4][5]

-

Hydrolysis-Extraction : The plant material is refluxed in a two-phase system.

-

Neutralization and Aglycone Extraction : After hydrolysis, the mixture is cooled and neutralized with an alkali (e.g., ammonia) to precipitate the crude solasodine. The aglycone is then taken up into the organic solvent.

-

Purification : The organic extract is washed, dried, and concentrated. The crude solasodine can be purified by recrystallization from a solvent such as methanol to yield pure crystals.[5]

-

Identification : The identity and purity of the isolated solasodine are confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

Anticancer Activity

Solasodine demonstrates significant anticancer properties across a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7][8]

Mechanisms of Action

3.1.1 Induction of Apoptosis Solasodine triggers programmed cell death in cancer cells primarily through the mitochondrial (intrinsic) and, in some cases, the extrinsic pathways.

-

Bcl-2 Family Regulation : It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (Bax, Bak) to anti-apoptotic proteins (Bcl-2, Bcl-xL).[4][7][9] This shift enhances mitochondrial membrane permeability.

-

Cytochrome c Release : The change in mitochondrial permeability leads to the release of Cytochrome c from the mitochondria into the cytoplasm.[10][11]

-

Caspase Activation : Cytoplasmic Cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspases (Caspase-9) and executioner caspases (Caspase-3, Caspase-7).[4][10][12] This caspase cascade culminates in the cleavage of cellular substrates, such as PARP, leading to apoptosis.[4]

3.1.2 Cell Cycle Arrest Solasodine can halt the progression of the cell cycle, preventing cancer cell proliferation. It has been shown to induce G2/M phase arrest in colorectal and breast cancer cells by downregulating the expression of key cell cycle proteins like Cyclin D1 and Cyclin E.[4][7] In some gastric cancer cells, it causes G0/G1 phase arrest.[11]

3.1.3 Inhibition of Metastasis Solasodine impedes the invasion and migration of cancer cells. It achieves this by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[7][11]

Key Signaling Pathways

Solasodine exerts its anticancer effects by modulating several critical signaling pathways.

-

PI3K/AKT Pathway : A central mechanism is the suppression of the PI3K/AKT/GSK-3β signaling pathway.[7][12] Inhibition of AKT phosphorylation prevents the downstream inactivation of GSK-3β, leading to the degradation of β-catenin and suppression of Wnt signaling, which is often hyperactivated in cancers like colorectal cancer.[7] In pancreatic cancer, solasodine inhibits the Cox-2/Akt/GSK3β pathway.[10][11]

-

NF-κB Pathway : Solasodine has been shown to inhibit the nuclear translocation of NF-κB-p65.[13] Since NF-κB is a key regulator of inflammation, survival, and P-glycoprotein (P-gp) expression, its inhibition by solasodine can reverse multidrug resistance (MDR) in cancer cells.[13][14] In gastric cancer, solasodine modulates the AMPK/STAT3/NF-κB/CLDN2 signaling pathway to prevent epithelial-mesenchymal transition (EMT).[8]

-

Hedgehog/Gli1 Pathway : In gastric cancer, solasodine suppresses the Hedgehog signaling pathway by downregulating the expression of the transcription factor Gli1 and preventing its nuclear localization.[15]

Quantitative Data: Cytotoxic Activity

The cytotoxic and anti-proliferative effects of solasodine have been quantified in numerous studies, typically reported as the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation(s) |

| HT-29 | Human Colorectal Adenocarcinoma | 2.5 - 20 | ~6 - 48 | [1],[16],[17] |

| MG-63 | Human Osteosarcoma | 2.5 - 80 | ~6 - 193 | [16],[17] |

| MCF-7 | Human Breast Cancer | - | 2.62 - 13.6 | [1],[18] |

| HeLa | Human Cervical Cancer | Highest inhibitory effect noted | - | [1] |

| PC-3 | Human Prostate Cancer | - | 13.6 | [1],[18] |

| K562 | Human Chronic Myelogenous Leukemia | - | - | [19] |

| SW1990 | Human Pancreatic Cancer | Significant inhibition noted | - | [10],[20] |

| PANC1 | Human Pancreatic Cancer | Significant inhibition noted | - | [10],[20] |

Experimental Protocol: Cell Viability (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding : Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 8 x 10³ cells per well and incubated overnight to allow for attachment.[16],[21]

-

Treatment : The culture medium is replaced with fresh medium containing various concentrations of solasodine (e.g., 2.5 to 100 µg/mL). A control group receives medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48 hours).[16]

-

MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 3-4 hours at 37°C. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity

Solasodine demonstrates significant anti-inflammatory effects in both acute and chronic inflammation models.[22]

Mechanisms of Action

The anti-inflammatory action of solasodine is attributed to its ability to inhibit key inflammatory pathways and mediators.

-

Inhibition of Pro-inflammatory Enzymes : Solasodine inhibits the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively.[22]

-

Suppression of Leukocyte Migration : It reduces the volume of inflammatory exudates and suppresses the migration of total leukocytes and neutrophils to the site of inflammation.[22]

-

Modulation of Signaling Pathways : In lipopolysaccharide (LPS)-activated macrophages, solasodine inhibits pro-inflammatory signaling pathways, including NF-κB, ERK1/2, Akt, and STAT1.[23]

Quantitative Data: In Vivo Models

| Model | Species | Dosage (mg/kg) | Effect | Citation |

| Carrageenan-induced paw edema | Rat | 5, 30, 75 | Dose-dependent reduction in edema | [22] |

| Arachidonic acid-induced paw edema | Rat | 75 | Significant inhibition of edema | [22] |

| Adjuvant-induced arthritis | Rat | 75 | Significant inhibition of paw edema | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Grouping : Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of solasodine (e.g., 5, 30, 75 mg/kg, i.p.).

-

Drug Administration : The respective drugs or vehicle are administered to the animals.

-

Induction of Inflammation : After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar surface of the rat's hind paw.

-

Edema Measurement : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis : The percentage of inhibition of edema is calculated for the treated groups relative to the control group.

Other Biological Activities

Solasodine's therapeutic potential extends to several other areas.

Hepatoprotective Activity

Solasodine isolated from S. incanum has shown protective effects against CCl4-induced hepatotoxicity in mice.[1] However, it is important to note that high doses (2.4 mmol/kg for 14 days) have been reported to induce hepatomegaly (liver enlargement) in mice, indicating a narrow therapeutic window for this effect.[24]

Neuroprotective and CNS Effects

-

Neurogenesis : Solasodine has been shown to induce neurogenesis both in vitro and in vivo.[25] It increases the number of GABAergic progenitors and neuroblasts in the subventricular zone.[25]

-

Anticonvulsant Activity : It exhibits potent anticonvulsant effects in rodent models, significantly reducing the duration of the hind limb tonic extensor (HLTE) phase in the maximal electroshock (MES) test.[6]

-

CNS Depressant : Solasodine potentiates thiopental-induced sleep in a dose-dependent manner, indicating CNS depressant properties.[6]

Antimicrobial Activity

Solasodine has demonstrated antibacterial activity, particularly against Gram-positive bacteria. It showed a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus.[26][27] This is significant given the prevalence of multidrug-resistant S. aureus strains.[26]

Conclusion

Solasodine, a steroidal alkaloid from the Solanum genus, is a molecule of significant pharmacological interest. Its potent anticancer activity is well-documented, operating through the modulation of critical signaling pathways like PI3K/AKT and NF-κB to induce apoptosis, arrest the cell cycle, and inhibit metastasis. Furthermore, its anti-inflammatory, hepatoprotective, neurogenic, and antimicrobial properties highlight its potential as a versatile therapeutic agent. The detailed protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of solasodine for various clinical applications. Future research should focus on optimizing its therapeutic index, exploring novel delivery systems, and conducting clinical trials to validate its efficacy and safety in humans.

References

- 1. rjptonline.org [rjptonline.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticonvulsant activity of solasodine isolated from Solanum sisymbriifolium fruits in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solasodine suppresses the metastasis of gastric cancer through claudin-2 via the AMPK/STAT3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jabonline.in [jabonline.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of solasodine glycoside derivatives and evaluation of their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

Solasodine Hydrochloride: A Technical Guide to its Inhibition of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasodine, a steroidal glycoalkaloid primarily isolated from plants of the Solanaceae family, has emerged as a compound of significant interest in oncology research.[1][2][3] Its anti-tumor activity is attributed to its ability to modulate multiple critical intracellular signaling pathways that govern cell proliferation, survival, metastasis, and drug resistance. This technical guide provides an in-depth examination of the molecular mechanisms underlying solasodine's inhibitory effects, with a focus on the Hedgehog/Gli1, PI3K/AKT, and NF-κB signaling cascades. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing pathway inhibition, and visual representations of the signaling networks to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction: Solasodine as a Multi-Targeted Anti-Cancer Agent

Solasodine is a key active component found in various medicinal plants and has demonstrated a range of biological functions, including anti-oxidant, anti-inflammatory, and neurogenic properties.[4][5] In the context of cancer, solasodine exhibits potent cytotoxic effects across numerous cancer cell lines, including breast, gastric, colorectal, and pancreatic cancers.[6][7][8][9] Its therapeutic potential lies in its multi-targeted approach, disrupting several oncogenic signaling pathways simultaneously. This guide will dissect the specific inhibitory actions of solasodine on these pathways.

Inhibition of the Hedgehog (Hh) Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development but is often aberrantly reactivated in various cancers, where it plays a crucial role in promoting the growth of cancer stem-like cells (CSCs).[6][10] Solasodine has been identified as a direct inhibitor of this pathway, targeting the downstream effector protein Gli1.

Mechanism of Hh/Gli1 Inhibition

Unlike Smoothened (Smo) inhibitors, solasodine's action is Smo-independent.[10] Studies show that solasodine directly binds to the zinc finger domain of Gli1, preventing its nuclear translocation and subsequent transcriptional activity.[2][6][7] This leads to the downregulation of Hh target genes involved in cell cycle progression and survival, such as Cyclin D1 and Bcl-2.[2][7] Molecular docking studies have predicted a stable binding affinity of solasodine to Gli1, with a binding energy of -7.4 kcal/mol.[2][7] This direct interaction has been confirmed by cellular thermal shift assays.[6] By blocking Gli1, solasodine effectively suppresses the proliferation and self-renewal capacity of cancer stem cells.[6]

Quantitative Data: Hh/Gli1 Pathway Inhibition

| Cell Line | Assay | Parameter | Solasodine Concentration | Result | Reference |

| AGS, MKN74 (Gastric Cancer) | Western Blot | Gli1 Protein Level | 10 µM | Significant decrease | [2][7] |

| AGS, MKN74 (Gastric Cancer) | Confocal Microscopy | Gli1 Nuclear Localization | 10 µM | Blocked nuclear translocation | [10] |

| MCF7 Tumorspheres (Breast Cancer) | Tumorsphere Formation | Proliferation | 2.5-10 µM | Significant decrease | [6] |

| Ptch (-/-) MEF cells | Western Blot | Gli1 Expression | Not specified | Inhibited Gli1, not Smo | [2][7] |

| Computational | Molecular Docking | Binding Affinity (Gli1) | N/A | -7.4 kcal/mol | [2][7] |

Experimental Protocols: Hh/Gli1 Inhibition Analysis

-

Tumorsphere Formation Assay: To assess the self-renewal ability of cancer stem-like cells, single-cell suspensions are plated in ultra-low attachment plates with stem cell-permissive media. Cells are treated with varying concentrations of solasodine. After a period of incubation (typically 7-10 days), the number and size of the formed tumorspheres are quantified using a microscope.[6]

-

Western Blot Analysis: Cells are treated with solasodine for a specified time. Total protein is extracted, quantified, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Hh pathway proteins (e.g., Gli1, Smo, Cyclin D1, Bcl-2) and a loading control (e.g., β-actin). After incubation with a secondary antibody, protein bands are visualized using chemiluminescence.

-

Confocal Microscopy for Nuclear Translocation: Cells are grown on coverslips and treated with solasodine. They are then fixed, permeabilized, and incubated with a primary antibody against Gli1. Following this, a fluorescently-labeled secondary antibody is applied. The nucleus is counterstained with DAPI. Images are captured using a confocal microscope to visualize the subcellular localization of Gli1.[10]

-

Molecular Docking: The 3D structure of the target protein (Gli1) is obtained from a protein data bank. A computational docking program is used to predict the binding pose and affinity of solasodine within the protein's binding site. This provides insights into the potential direct interaction between the compound and the target.[2][7]

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/GSK-3β pathway is a central signaling node that regulates cell survival, proliferation, and metabolism. Its hyperactivation is a common event in many cancers. Solasodine has been shown to be a potent inhibitor of this pathway, particularly in colorectal and pancreatic cancers.[4][5][9]

Mechanism of PI3K/AKT Inhibition

Solasodine treatment leads to a prominent downregulation of the phosphorylated (active) forms of key proteins in this cascade, including PI3K and AKT.[4] The inhibition of AKT phosphorylation prevents the subsequent phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β). Active GSK-3β then phosphorylates β-catenin, marking it for degradation. This prevents β-catenin's accumulation and translocation to the nucleus, thereby inhibiting the transcription of its target genes, which are involved in proliferation and metastasis.[4][5] This inhibitory effect on the AKT pathway is a key mechanism through which solasodine induces apoptosis.[4][9]

Quantitative Data: PI3K/AKT Pathway Inhibition

| Cell Line | Assay | Parameter | Solasodine Concentration | Result | Reference |

| HCT116, SW480, LoVo (CRC) | Western Blot | p-PI3K, p-AKT, β-catenin | 40, 80 µmol/L | Dose-dependent decrease | [4] |

| SW1990 (Pancreatic Cancer) | Western Blot | p-Akt, p-GSK3β | 20, 40 µg/mL | Significant decrease | [9] |

| HCT116 (CRC) | Annexin V-FITC/PI | Apoptosis Rate | 40, 80 µmol/L | Significantly improved | [4] |

| SW1990, PANC1 (Pancreatic) | Flow Cytometry | Apoptosis Rate | 20, 40 µg/mL | Significantly increased | [9] |

| HCT116 Xenograft | In Vivo Study | Tumor Growth | 30, 50 mg/kg | Conspicuously lower volume/weight | [4] |

Experimental Protocols: PI3K/AKT Inhibition Analysis

-

Western Blot for Phosphorylated Proteins: This is the key assay for this pathway. Protocols are similar to those described in section 2.3, but with a critical difference: lysates must be prepared with phosphatase inhibitors to preserve the phosphorylation status of proteins. Primary antibodies specific to the phosphorylated forms of proteins (e.g., p-AKT Ser473, p-GSK-3β Ser9) are used alongside antibodies for the total protein to determine the ratio of active to total protein.[4][9]

-

Apoptosis Assay (Annexin V/PI Staining): Cells are treated with solasodine. They are then harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes). The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[4]

-

Transwell Invasion Assay: To measure the effect on cell invasion, Transwell inserts with a Matrigel-coated membrane are used. Cells are seeded in the upper chamber in serum-free media, with or without solasodine. The lower chamber contains media with a chemoattractant (e.g., FBS). After incubation, non-invading cells are removed from the top of the membrane. Invading cells on the bottom of the membrane are fixed, stained (e.g., with crystal violet), and counted.[4]

-

Xenograft Tumor Model: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with solasodine (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., Western blot or immunohistochemistry) to confirm pathway inhibition in vivo.[4][11]

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. Its constitutive activation in cancer cells promotes survival and contributes to multidrug resistance (MDR).[1] Solasodine targets the NF-κB pathway to inhibit tumor progression and reverse chemoresistance.[1][11]

Mechanism of NF-κB Inhibition

Solasodine has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[1][11] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to move to the nucleus and activate target genes. Solasodine's intervention prevents this translocation, thereby downregulating NF-κB-dependent gene expression.[1] One critical consequence of this inhibition is the downregulation of P-glycoprotein (P-gp), a drug efflux pump encoded by the ABCB1 gene, which is a major contributor to MDR. By suppressing NF-κB, solasodine reduces P-gp expression and enhances the efficacy of chemotherapeutic drugs like doxorubicin.[1]

Quantitative Data: NF-κB Pathway Inhibition

| Cell Line | Assay | Parameter | Treatment | Result | Reference |

| KBChR-8-5 (MDR Cancer) | Immunofluorescence | NF-κB p65 Nuclear Translocation | Solasodine | Significantly inhibited | [1] |

| KBChR-8-5 (MDR Cancer) | Western Blot | P-gp Expression | Solasodine | Downregulated P-gp | [1] |

| KBChR-8-5 (MDR Cancer) | Cytotoxicity Assay | Doxorubicin Fold Resistance | Solasodine Co-treatment | Reduced resistance, synergistic effect | [1] |

| HGC27, AGS (Gastric Cancer) | Western Blot | Nuclear NF-κB | Solasodine | Inhibited nuclear translocation | [11] |

Experimental Protocols: NF-κB Inhibition Analysis

-

Immunofluorescence for p65 Translocation: This is the primary method for visualizing NF-κB activation. The protocol is identical to that described for Gli1 in section 2.3, but uses a primary antibody specific for the NF-κB p65 subunit. The analysis focuses on quantifying the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[1]

-

Nuclear and Cytoplasmic Fractionation: Cells are treated and then lysed using a series of buffers that sequentially isolate the cytoplasmic and nuclear fractions. The protein content of each fraction is quantified, and Western blotting is performed to detect the levels of p65 in each compartment. Histone H3 is often used as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.[11]

-

Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. After transfection, cells are treated with an NF-κB activator (like TNF-α) with or without solasodine. The activity of luciferase is then measured using a luminometer, which corresponds to the level of NF-κB transcriptional activity.[12][13]

-

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect DNA-protein interactions. Nuclear extracts from treated cells are incubated with a radiolabeled or biotin-labeled DNA probe containing an NF-κB consensus binding site. The protein-DNA complexes are then separated from free probes by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the migration of the probe indicates NF-κB binding.[14]

Interconnected Signaling and Experimental Workflow

The pathways inhibited by solasodine are not isolated but form a complex, interconnected network. For instance, the AMPK/STAT3/NF-κB axis has also been identified as a target, where solasodine activates AMPK, which in turn inhibits STAT3 phosphorylation and NF-κB nuclear translocation, ultimately affecting metastasis.[11] Furthermore, PI3K/AKT signaling can act as a non-canonical activator of the Hedgehog pathway.[2] This crosstalk highlights solasodine's efficacy as a multi-pronged anti-cancer agent.

A typical workflow for investigating the effects of a compound like solasodine on a signaling pathway involves a multi-step, iterative process.

Conclusion and Future Perspectives

Solasodine hydrochloride demonstrates significant anti-tumor potential by concurrently inhibiting multiple oncogenic signaling pathways, including Hedgehog/Gli1, PI3K/AKT, and NF-κB. Its ability to directly target downstream effectors like Gli1 and suppress key nodes like AKT makes it a compelling candidate for further development, particularly for combating cancer stem cells and overcoming multidrug resistance. Future research should focus on optimizing its pharmacokinetic properties, evaluating its efficacy in combination therapies, and advancing preclinical studies to translate these promising molecular findings into clinical applications. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to explore and leverage the therapeutic potential of solasodine.

References

- 1. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solasodine suppress MCF7 breast cancer stem-like cells via targeting Hedgehog/Gli1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. Solasodine, Isolated from Solanum sisymbriifolium Fruits, Has a Potent Anti-Tumor Activity Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solasodine suppresses the metastasis of gastric cancer through claudin-2 via the AMPK/STAT3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. search.library.oregonstate.edu [search.library.oregonstate.edu]

- 13. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Neurogenesis and Solasodine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of in vivo studies investigating the effects of Solasodine hydrochloride on neurogenesis. It is designed to offer a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Executive Summary

Solasodine, a steroidal alkaloid, has demonstrated pro-neurogenic properties in vivo, suggesting its potential as a therapeutic agent for neurodegenerative diseases and brain injuries.[1][2][3] In vivo studies, primarily in rodent models, have shown that this compound administration can enhance the proliferation and differentiation of neuronal progenitor cells in key neurogenic niches.[1][2][3] The primary mechanism of action appears to involve the activation of the GAP-43/HuD pathway and the upregulation of the translocator protein (TSPO), leading to increased neurosteroid production.[1][2] This guide synthesizes the available quantitative data and methodologies from key in vivo studies to facilitate further research and development in this promising area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on the effects of this compound on neurogenesis. These data highlight the significant increase in markers of cell proliferation (BrdU) and neuronal differentiation (doublecortin) in various brain regions following treatment.

Table 1: Effect of this compound on BrdU-Positive Cell Count in Rat Brain

| Brain Region | Treatment Group | Mean BrdU-Positive Cells/mm² (± SEM) | Fold Change vs. Control | p-value |

| Subventricular Zone (SVZ) | Control | 15.2 ± 2.1 | - | < 0.05 |

| Solasodine | 45.8 ± 5.3 | 3.01 | ||

| Ependymal Layer | Control | 8.7 ± 1.5 | - | < 0.05 |

| Solasodine | 29.4 ± 3.8 | 3.38 | ||

| Cortex | Control | 3.1 ± 0.9 | - | < 0.05 |

| Solasodine | 12.5 ± 2.2 | 4.03 |

Table 2: Effect of this compound on Doublecortin (DCX)-Positive Cell Count in Rat Brain

| Brain Region | Treatment Group | Mean DCX-Positive Cells/mm² (± SEM) | Fold Change vs. Control | p-value |

| Subventricular Zone (SVZ) | Control | 22.5 ± 3.4 | - | < 0.05 |

| Solasodine | 68.2 ± 7.1 | 3.03 | ||

| Cortex | Control | 5.8 ± 1.2 | - | < 0.05 |

| Solasodine | 21.3 ± 3.5 | 3.67 |

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key in vivo experiments cited in this guide, providing a reproducible framework for future studies.

Animal Model and this compound Administration

-

Animal Model: Adult male Wistar rats (250-300g) are typically used.

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

This compound Preparation: this compound is dissolved in a vehicle solution (e.g., sterile saline or a cyclodextrin-based solution to enhance solubility).

-

Intraventricular Cannulation and Infusion:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the lateral ventricle using stereotaxic coordinates relative to bregma (e.g., Anteroposterior: -0.8 mm; Mediolateral: ±1.5 mm; Dorsoventral: -3.5 mm).

-

Implant a guide cannula to the target depth.

-

Secure the cannula to the skull with dental cement.

-

Connect an osmotic minipump filled with either vehicle or this compound solution to the cannula.

-

Implant the minipump subcutaneously on the back of the animal.

-

Suture the scalp incision.

-

Allow the animals to recover for a specified period before further experimentation.

-

The infusion is typically carried out for a duration of 2 weeks.[1][2]

-

Bromodeoxyuridine (BrdU) Labeling and Immunohistochemistry

-

BrdU Administration: To label proliferating cells, rats are administered BrdU (e.g., 50 mg/kg, i.p.) dissolved in sterile saline. The injection schedule can vary, but a common protocol involves multiple injections over a set period during the this compound infusion.

-

Tissue Preparation:

-

At the end of the experimental period, deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS) until it sinks.

-

Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat.

-

-

Immunohistochemistry:

-

DNA Denaturation: For BrdU staining, incubate the free-floating sections in 2N HCl at 37°C for 30 minutes, followed by neutralization with a borate buffer.

-

Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with the primary antibodies diluted in blocking solution (e.g., rat anti-BrdU and goat anti-doublecortin).

-

Secondary Antibody Incubation: After washing, incubate the sections with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rat and Alexa Fluor 594 anti-goat) for 2 hours at room temperature.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.

-

-

Image Analysis and Quantification:

-

Capture images of the brain regions of interest (e.g., SVZ, ependymal layer, cortex) using a confocal or fluorescence microscope.

-

Count the number of BrdU-positive and/or doublecortin-positive cells within a defined area to determine the cell density.

-

Perform statistical analysis to compare the cell counts between the control and this compound-treated groups.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound-induced neurogenesis.

Conclusion and Future Directions

The in vivo evidence strongly supports the role of this compound as a potent inducer of neurogenesis. The activation of the GAP-43/HuD pathway and the enhancement of neurosteroid production via TSPO upregulation are key identified mechanisms. Future research should focus on elucidating the precise molecular interactions of this compound with these pathways and exploring its therapeutic efficacy in animal models of neurodegenerative diseases and brain injury. Further investigation into the optimal dosage, delivery methods, and long-term effects is also warranted to translate these promising preclinical findings into clinical applications.

References

Investigating the Antioxidant Properties of Solasodine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of Solasodine hydrochloride, a steroidal alkaloid with demonstrated potential in mitigating oxidative stress. This document synthesizes available in vitro and in vivo data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

Solasodine, a nitrogen analogue of diosgenin, is a steroidal alkaloid found in various Solanum species. Its hydrochloride salt, this compound, is of particular interest for its potential therapeutic applications, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Solasodine has been shown to modulate oxidative stress by influencing endogenous antioxidant defense systems, making it a promising candidate for further investigation in drug development.[1][2]

Data Presentation: Antioxidant Activity of Solasodine and Related Extracts

The following tables summarize the available quantitative data on the antioxidant properties of Solasodine and extracts containing it. It is important to note that specific in vitro antioxidant assay data (e.g., DPPH, ABTS) for purified this compound is limited in the available literature.

Table 1: In Vitro Antioxidant Activity

| Sample | Assay | IC50 Value (µg/mL) | Source |

| Solasodine alkaloid fraction (from Solanum mauritianum) | DPPH Radical Scavenging | 179.5 ± 4.4 | [1] |

| Aqueous extract of Solanum xanthocarpum (contains Solasodine) | DPPH Radical Scavenging | 55.74 | [3] |

Note: The IC50 value represents the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: In Vivo Antioxidant Effects of Solasodine in a Rat Model of Cerebral Ischemia/Reperfusion

| Parameter | Treatment Group | Result | Source |

| Lipid Peroxidation (LPO) | Ischemia/Reperfusion | Significant increase | [4] |

| Solasodine (30 mg/kg) + I/R | Significant decrease vs. I/R | [4] | |

| Solasodine (60 mg/kg) + I/R | Significant decrease vs. I/R | [4] | |

| Superoxide Dismutase (SOD) | Ischemia/Reperfusion | Significant decrease | [4] |

| Solasodine (30 mg/kg) + I/R | Significant increase vs. I/R | [4] | |

| Solasodine (60 mg/kg) + I/R | Significant increase vs. I/R | [4] | |

| Catalase (CAT) | Ischemia/Reperfusion | Significant decrease | [4] |